molecular formula C9H12N2O2 B2451382 1-Imidazol-1-ylcyclopentane-1-carboxylic acid CAS No. 1250209-82-5

1-Imidazol-1-ylcyclopentane-1-carboxylic acid

Cat. No. B2451382
M. Wt: 180.207
InChI Key: WYBNIQCKBCSNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Imidazol-1-ylcyclopentane-1-carboxylic acid” is a compound with the CAS Number: 1250209-82-5 . It has a molecular weight of 180.21 and its IUPAC name is 1-(1H-imidazol-1-yl)cyclopentanecarboxylic acid .


Molecular Structure Analysis

The InChI code for “1-Imidazol-1-ylcyclopentane-1-carboxylic acid” is 1S/C9H12N2O2/c12-8(13)9(3-1-2-4-9)11-6-5-10-7-11/h5-7H,1-4H2,(H,12,13) . This indicates the molecular structure of the compound.

The dissociation constant for an acid imidazole is 14.5, which makes it less acidic than phenol, imides, and carboxylic acid except for alcohols . For a basic imidazole, the dissociation constant (pKa) is approximately 7 .

Scientific Research Applications

Novel Prodrug Formulations

1-Imidazol-1-ylcyclopentane-1-carboxylic acid derivatives, particularly α-(1H-imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters, have been synthesized and characterized as chemically labile entities. These compounds are recognized for their potential as novel prodrugs of carboxylic acids, offering a pathway for the development of improved therapeutic agents with enhanced properties (Majumdar et al., 2007).

Green Chemistry Applications

Imidazol-1-yl-acetic acid has been spotlighted as a promising green bifunctional organocatalyst. It facilitates the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, emphasizing its role in promoting environmentally friendly chemical processes. Its water solubility and the ability to be recycled multiple times without losing efficiency underscore its potential in sustainable chemistry (Nazari et al., 2014).

Synthesis of Imidazole Derivatives

The compound has been involved in innovative synthetic methodologies. For example, the formation of imidazole-4-carboxylates through microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides represents a significant advancement. This process allows for the efficient and versatile synthesis of diversely functionalized imidazole derivatives, highlighting the compound's role in facilitating complex organic reactions (Preti et al., 2010).

Corrosion Inhibition

Imidazole derivatives, such as amino acid-based imidazolium zwitterions, have been synthesized and identified as novel and effective corrosion inhibitors for mild steel. These compounds exhibit high inhibition efficiencies, serving as protective agents against corrosion, thereby extending the lifespan and durability of metal-based structures (Srivastava et al., 2017).

properties

IUPAC Name

1-imidazol-1-ylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8(13)9(3-1-2-4-9)11-6-5-10-7-11/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBNIQCKBCSNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Imidazol-1-ylcyclopentane-1-carboxylic acid

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